molecular formula C16H21NO2 B2816302 Methyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate CAS No. 2059910-54-0

Methyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate

Cat. No.: B2816302
CAS No.: 2059910-54-0
M. Wt: 259.349
InChI Key: ZDMJGGAGLPQNCB-LSDHHAIUSA-N
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Description

Methyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate is a chiral compound with a complex structure that includes a benzyl group, a cyclopropyl group, and a pyrrolidine ring

Properties

IUPAC Name

methyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-19-16(18)15-11-17(10-14(15)13-7-8-13)9-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMJGGAGLPQNCB-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CC1C2CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CN(C[C@H]1C2CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate typically involves the use of stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry. The reaction conditions often include low temperatures and the use of specific reagents to control the stereoselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate: shares similarities with other chiral pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both benzyl and cyclopropyl groups

Biological Activity

Methyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate is a chiral compound known for its complex structure, featuring a pyrrolidine ring, a benzyl group, and a cyclopropyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmacology and organic synthesis.

The synthesis of this compound typically involves stereoselective reactions to ensure the correct configuration of its chiral centers. Common synthetic methods include:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Cyclopropyl Group : Utilizes cyclopropyl halides in the presence of bases.
  • Benzylation : Involves nucleophilic substitution reactions with benzyl halides.
  • Carboxylation : Introduces the carboxylic acid group through reactions with carbon dioxide or carboxylating agents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, influencing cellular functions. The exact molecular mechanisms are still under investigation, but preliminary studies suggest potential effects on neurotransmitter systems and receptor interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neuropharmacological Effects : Studies have suggested that this compound may act as a positive allosteric modulator at muscarinic acetylcholine receptors. Such modulation could lead to therapeutic implications in treating disorders like schizophrenia or Alzheimer's disease .
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, although further research is required to establish efficacy and mechanisms .

Case Study 1: Neuropharmacological Exploration

In a study focusing on muscarinic receptors, this compound was evaluated for its ability to enhance receptor activity without directly activating it. The compound demonstrated selective enhancement of receptor function in vitro, suggesting potential for reduced side effects compared to non-selective agonists .

Case Study 2: Antimicrobial Activity

A series of experiments assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones in bacterial cultures treated with the compound, warranting further investigation into its mechanism of action and potential therapeutic applications .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds in terms of structure and activity. The following table summarizes key characteristics:

Compound NameStructure FeaturesBiological Activity
This compoundPyrrolidine ring with benzyl and cyclopropyl groupsPositive allosteric modulation at muscarinic receptors
(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acidSimilar structure but lacks cyclopropaneAntimicrobial properties observed
(3R,4R)-1-Benzyl-4-cyclobutylpyrrolidine-3-carboxylic acidCyclobutane instead of cyclopropaneLimited studies on biological activity

Q & A

Q. Why do reported yields for the final cyclopropane ring formation step vary across studies (30–70%)?

  • Answer :
  • Catalyst sensitivity : Transition-metal catalysts (e.g., Pd or Rh complexes) may degrade under suboptimal conditions (moisture, oxygen) .
  • Substrate purity : Impurities in the pyrrolidine precursor can inhibit cyclopropanation .
  • Solvent effects : Polar aprotic solvents (e.g., DCM vs. THF) influence reaction kinetics and byproduct formation .

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